4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium
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Overview
Description
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium is a chemical compound characterized by its unique structure, which includes a pyridinium ion substituted with a 2,6-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium typically involves the reaction of 2,6-dimethylphenyl derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of 2,6-dimethylphenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
Scientific Research Applications
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylphenyl)-1-methylpyridin-1-ium
- 4-(3,4-Dimethylphenyl)-1-methylpyridin-1-ium
- 4-(2,4-Dimethylphenyl)-1-methylpyridin-1-ium
Uniqueness
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can enhance its stability and interaction with molecular targets compared to other similar compounds.
Properties
CAS No. |
122268-84-2 |
---|---|
Molecular Formula |
C14H16N+ |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-(2,6-dimethylphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H16N/c1-11-5-4-6-12(2)14(11)13-7-9-15(3)10-8-13/h4-10H,1-3H3/q+1 |
InChI Key |
AZIDYVFKCXCEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
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